Xylopropamine sulfate
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Overview
Description
Xylopropamine sulfate: is a stimulant drug belonging to the phenethylamine and amphetamine classes. It was developed and marketed as an appetite suppressant in the 1950s.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xylopropamine sulfate involves the alkylation of phenylisopropylamine derivatives. One common method includes the reaction of 3,4-dimethylphenylacetone with ammonia or an amine under reductive amination conditions. The resulting amine is then converted to its sulfate salt by treatment with sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an appropriate solvent to obtain the sulfate salt in a pure form .
Chemical Reactions Analysis
Types of Reactions: Xylopropamine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Xylopropamine sulfate has been used as a model compound in studies of amphetamine derivatives. Its chemical properties make it a useful tool for understanding the behavior of similar compounds under various conditions .
Biology and Medicine: The compound has been investigated for its potential as a dopamine D2 receptor agonist, which could have implications in the treatment of Parkinson’s disease. Its binding affinity and interaction with dopamine receptors have been studied using computational drug discovery methods .
Industry: this compound has limited industrial applications due to its stimulant properties and potential for abuse. its synthesis and reactions are of interest in the development of related compounds with therapeutic potential .
Mechanism of Action
Xylopropamine sulfate exerts its effects by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts on the central nervous system, leading to increased alertness and reduced appetite. The compound’s interaction with dopamine receptors, particularly the D2 receptor, is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Methamphetamine: Another stimulant with similar effects but higher potential for abuse.
Dimethylamphetamine: A related compound with similar chemical structure and properties.
3,4-Dimethylmethcathinone: A stimulant with similar pharmacological effects.
Uniqueness: Xylopropamine sulfate is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile. Its potential as a dopamine receptor agonist sets it apart from other amphetamine derivatives .
Properties
CAS No. |
14543-76-1 |
---|---|
Molecular Formula |
C22H36N2O4S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H17N.H2O4S/c2*1-8-4-5-11(6-9(8)2)7-10(3)12;1-5(2,3)4/h2*4-6,10H,7,12H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
JUEMAIYCXHJGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)C.CC1=C(C=C(C=C1)CC(C)N)C.OS(=O)(=O)O |
Origin of Product |
United States |
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